2-[(3-Methylbenzyl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile
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Overview
Description
2-{[(3-Methylphenyl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile is a complex organic compound that features a combination of aromatic rings and sulfur-containing groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Methylphenyl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-{[(3-Methylphenyl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-{[(3-Methylphenyl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The sulfur-containing groups and aromatic rings allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share the thiophene ring structure.
Pyridine derivatives: Compounds such as 2-cyanopyridine and 3-aminopyridine have similar pyridine rings.
Uniqueness
2-{[(3-Methylphenyl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile is unique due to its combination of a thiophene ring, a pyridine ring, and a sulfur-containing group. This unique structure imparts specific chemical and biological properties that are not found in simpler thiophene or pyridine derivatives.
Properties
Molecular Formula |
C18H14N2S2 |
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Molecular Weight |
322.5 g/mol |
IUPAC Name |
2-[(3-methylphenyl)methylsulfanyl]-6-thiophen-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C18H14N2S2/c1-13-4-2-5-14(10-13)12-22-18-15(11-19)7-8-16(20-18)17-6-3-9-21-17/h2-10H,12H2,1H3 |
InChI Key |
QWNKIBJLEZJJKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=C(C=CC(=N2)C3=CC=CS3)C#N |
Origin of Product |
United States |
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